N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C20H31N3O2 and a molecular weight of 345.47904 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a cycloheptyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Hydrolysis: The compound can be hydrolyzed to form corresponding phenoxy acids.
Scientific Research Applications
N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of receptor-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin
Properties
IUPAC Name |
N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-25-19-10-6-9-18(15-19)23-13-11-22(12-14-23)16-20(24)21-17-7-4-2-3-5-8-17/h6,9-10,15,17H,2-5,7-8,11-14,16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVISMUOGALEDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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